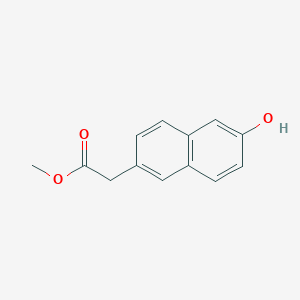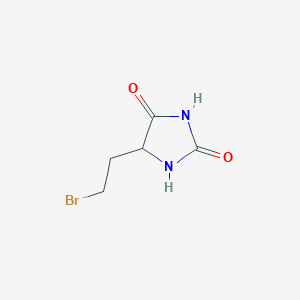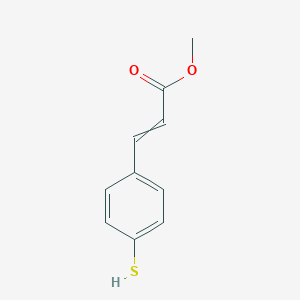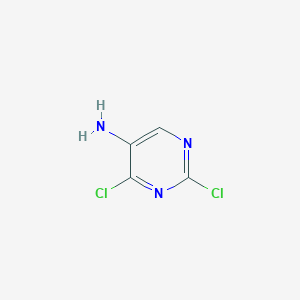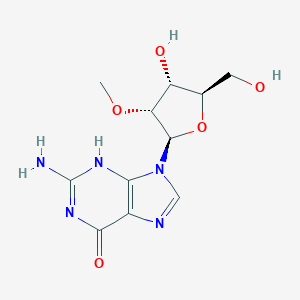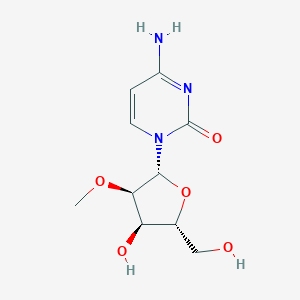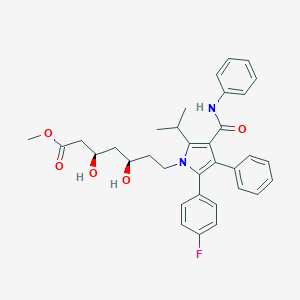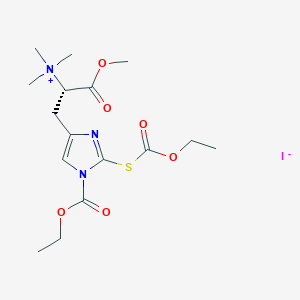
N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide
Übersicht
Beschreibung
Ergothioneine is a unique low molecular weight dietary thiol/thione . It can accumulate at high levels in the body from diet and may play important physiological roles in human health and development, and possibly in prevention and treatment of disease .
Synthesis Analysis
Ergothioneine is synthesized by a variety of microbes, especially fungi and actinobacteria . It’s not synthesized by plants and animals, who acquire it via the soil and their diet . There has been a report on the improved chemical synthesis of ergothioneine using either histidine or ergothioneine as the starting material .Molecular Structure Analysis
Ergothioneine exists as a tautomer between the thione and the thiol form, with the thione form dominating at physiological pH . This provides greater stability in vivo than other low molecular weight thiols such as glutathione .Chemical Reactions Analysis
Ergothioneine has potent antioxidant activities . It can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins, and lipids . Ergothioneine can also chelate metal cations such as Cu2+/Cu+ to inhibit the production of ROS .Physical And Chemical Properties Analysis
Ergothioneine is a sulfur-containing histidine derivative . It’s unusual stability, reviewed in Refs , makes it unique among low molecular weight thiols .Wissenschaftliche Forschungsanwendungen
Anti-Ageing Mechanisms and Pharmacophore Biosynthesis
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
Ergothioneine is a sulfur-containing histidine derivative that exhibits significant antioxidant properties, making it a potential lead compound for promoting health . It is positively correlated with healthy ageing and longevity .
Methods of Application or Experimental Procedures
Ergothioneine is produced by a wide variety of species, including editable fungi and some prokaryotes . Mammals cannot synthesize Ergothioneine, but possess a highly specific organic cation transporter OCTN1 (now known as solute carrier family 22 member 4, SLC22A4) allowing for efficient absorption of Ergothioneine from one’s daily diet .
Results or Outcomes
Ergothioneine scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins and lipids . It also activates antioxidation enzymes via modulating cellular antioxidant defense systems .
Marker of Cystine Lithiasis in a Cystinuria Mouse Model
Specific Scientific Field
Medical Research and Urology
Summary of the Application
The ratio of S-Methyl-L-Ergothioneine to L-Ergothioneine in urine could be used as a marker of cystine lithiasis in a cystinuria mouse model .
Methods of Application or Experimental Procedures
The study analyzed blood and urine levels of the natural antioxidant L-ergothioneine in a Type B cystinuria mouse model, and urine levels of its metabolic product S-methyl-L-ergothioneine .
Results or Outcomes
The S-methyl-L-ergothioneine to L-ergothioneine urinary ratio discriminated between cystine lithiasic phenotypes . This ratio could be easily determined in urine and, as being capable of discriminating between cystine lithiasis phenotypes, it could be used as a lithiasis biomarker in cystinuria patient management .
Antioxidant Activity and Cellular Protection
Specific Scientific Field
Biochemistry and Cellular Biology
Summary of the Application
Ergothioneine exhibits significant antioxidant properties, making it a potential compound for promoting health . It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins, and lipids .
Methods of Application or Experimental Procedures
Ergothioneine chelates metal cations such as Cu2+/Cu+ so as to inhibit the production of ROS . On the other hand, it activates antioxidation enzymes via modulating cellular antioxidant defense systems .
Results or Outcomes
Many literatures provide an overview of Ergothioneine’s diverse cytoprotective properties, with particular emphasis on its antioxidant activity . Ergothioneine is positively correlated with healthy ageing and longevity .
Quantitative Determination
Specific Scientific Field
Analytical Chemistry
Summary of the Application
Ergothioneine can be quantitatively determined by HPLC/ICP-QQQ-MS .
Methods of Application or Experimental Procedures
The compound is analyzed using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Triple Quadrupole Mass Spectrometry (HPLC/ICP-QQQ-MS) .
Results or Outcomes
The method provides a reliable and accurate way to quantify Ergothioneine in various samples .
Interaction with Intercellular Signaling Cascades
Specific Scientific Field
Cellular Biology and Biochemistry
Summary of the Application
Ergothioneine plays its role of antioxidation and anti-ageing by interacting with intercellular signaling cascades in vivo, such as the KEAP1 and NRF2 signaling pathway .
Methods of Application or Experimental Procedures
The study involves the investigation of Ergothioneine’s interaction with intercellular signaling cascades in vivo, particularly the KEAP1 and NRF2 signaling pathway .
Results or Outcomes
Several studies reported that Ergothioneine plays its role of antioxidation and anti-ageing by interacting with intercellular signaling cascades in vivo, such as the KEAP1 and NRF2 signaling pathway .
Ergothioneine in Gastrointestinal Microbes
Specific Scientific Field
Microbiology and Gastroenterology
Summary of the Application
Dietary Ergothioneine was competitively absorbed and metabolized by gut microbes, which may potentially affect its absorption in humans .
Methods of Application or Experimental Procedures
The study involves the investigation of the absorption and metabolism of dietary Ergothioneine by gut microbes .
Results or Outcomes
An ABC transporter specific for Ergothioneine has recently been discovered in gastrointestinal microbes. This indicates dietary Ergothioneine was competitively absorbed and metabolized by gut microbes, which may potentially affect its absorption in humans .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVZBTBSURUDKC-YDALLXLXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26IN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434406 | |
| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |
CAS RN |
162240-57-5 | |
| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



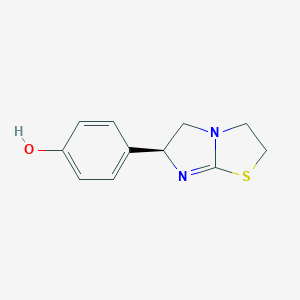
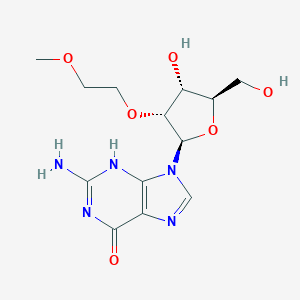
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)
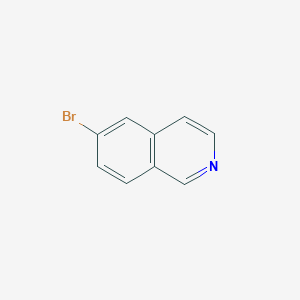
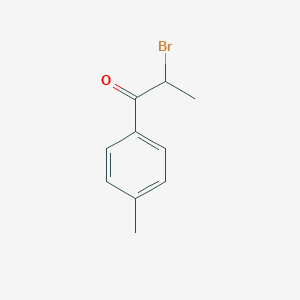
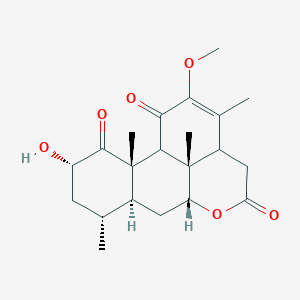
![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)
